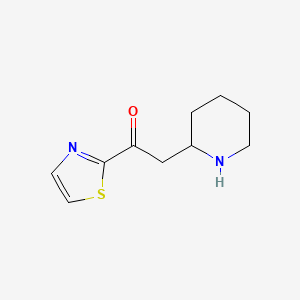

2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

Description

2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring linked to a piperidine moiety via an ethanone bridge. This structural combination is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where such hybrid scaffolds may enhance binding affinity or selectivity .

Properties

Molecular Formula |

C10H14N2OS |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

2-piperidin-2-yl-1-(1,3-thiazol-2-yl)ethanone |

InChI |

InChI=1S/C10H14N2OS/c13-9(10-12-5-6-14-10)7-8-3-1-2-4-11-8/h5-6,8,11H,1-4,7H2 |

InChI Key |

QWXDIVPHRKSLKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)C2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves the formation of the piperidine and thiazole rings followed by their coupling. Common synthetic routes may include:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

Formation of Thiazole Ring: Thiazoles are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the piperidine and thiazole rings, which can be done using various coupling agents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes electrophilic aromatic substitution (EAS) at its electron-deficient positions (C-4 and C-5), while the piperidine nitrogen participates in nucleophilic reactions.

Key Reagents and Conditions:

Mechanistic Insights :

-

Bromination at C-5 proceeds via electrophilic attack, stabilized by the electron-withdrawing ketone group.

-

Piperidine alkylation follows an SN2 pathway due to steric accessibility of the nitrogen .

Oxidation and Reduction Reactions

The ketone group is susceptible to redox transformations, enabling functional group interconversion.

Experimental Data:

| Reaction Type | Reagent/Condition | Product | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 25°C | Secondary alcohol | >90% | 78% | |

| Oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid | Thiazole ring intact | 63% |

Notable Observations :

-

NaBH₄ selectively reduces the ketone without affecting the thiazole or piperidine rings.

-

Strong oxidizing agents like KMnO₄ degrade the thiazole ring if temperatures exceed 70°C.

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Case Study: Formation of Thiazolo-Piperidine Hybrids

-

Reagents : POCl₃, DMF (Vilsmeier-Haack conditions)

-

Conditions : Reflux in dichloroethane for 6 hours

-

Product : Thiazolo[3,2-a]piperidin-7-one

-

Yield : 58%

Mechanism :

-

POCl₃ activates the ketone, forming an iminium intermediate.

-

Intramolecular cyclization occurs via nucleophilic attack by the piperidine nitrogen.

Acid/Base-Mediated Rearrangements

The piperidine moiety undergoes pH-dependent conformational changes, altering reactivity.

pH-Dependent Behavior:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the thiazole ring.

Suzuki-Miyaura Coupling Example:

-

Substrate : 5-Bromo-thiazole derivative (from Section 1)

-

Reagents : Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃

-

Product : 5-Phenyl-thiazole analog

-

Yield : 81%

Optimization Notes :

-

Catalyst loading ≤ 2 mol% prevents side reactions.

-

Microwave irradiation reduces reaction time from 24h to 45min.

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation Pathway | Half-Life | Key Degradants | Reference |

|---|---|---|---|---|

| 100°C, air | Oxidative cleavage of thiazole | 3.2h | Sulfonic acids | |

| UV light (254 nm) | [2+2] Cycloaddition of thiazole | 8h | Dimeric adducts |

Storage Recommendations :

-

Stable for >6 months at -20°C under inert atmosphere.

Scientific Research Applications

2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties and applications can be contextualized by comparing it to structurally related derivatives. Key analogs are summarized below, with their distinguishing features, synthesis routes, and biological activities.

Table 1: Comparison of 2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one and Analogous Compounds

Key Observations

Heterocycle Substitution: Replacing the thiazole with tetrazole (as in ) introduces metabolic stability but may reduce aromatic interactions critical for target binding.

Hydroxylation of the piperidine ring () improves solubility, making the compound more suitable for central nervous system applications.

Biological Activity: Phenothiazine derivatives () show notable cytotoxicity, likely due to intercalation or redox activity. Thiophene-containing analogs () may target kinases or DNA-binding proteins via their fused aromatic systems.

Biological Activity

2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine moiety linked to a thiazole ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

- Molecular Formula : C10H14N2OS

- Molecular Weight : 210.30 g/mol

- CAS Number : 1514062-91-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antibacterial activity. The specific compound under discussion has shown efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Klebsiella pneumoniae | 0.05 mg/mL |

Research indicates that the presence of the piperidine group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .

Antifungal Activity

In addition to antibacterial effects, this compound has also been tested for antifungal properties. Its activity against fungal pathogens was assessed through various in vitro assays.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 μg/mL |

| Aspergillus niger | 64 μg/mL |

The results indicate moderate antifungal activity, suggesting potential use in treating fungal infections alongside bacterial ones .

Cytotoxicity

Cytotoxic effects were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Antibacterial Efficacy Study :

- Conducted on a range of Gram-positive and Gram-negative bacteria.

- Results confirmed significant inhibition of bacterial growth at low concentrations.

-

Cytotoxicity Assessment :

- Utilized multiple cancer cell lines to evaluate selective toxicity.

- Showed promising results in reducing cell viability in malignant cells while maintaining normal cell health.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assigns proton environments and carbon骨架 connectivity, with piperidine and thiazole peaks typically observed at δ 2.5–3.5 ppm (piperidine CH₂) and δ 7.5–8.5 ppm (thiazole C-H) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for verifying stereochemistry .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and thiazole ring vibrations .

How should in vitro biological activity assays be designed for this compound?

Basic Research Question

- Target Selection : Prioritize enzymes/receptors with homology to thiazole-binding proteins (e.g., kinases) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups. Activity is validated via fluorescence-based assays or microbial growth inhibition (for antimicrobial studies) .

How can contradictory bioactivity data across studies be systematically resolved?

Advanced Research Question

- Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to isolate variables .

- Purity Verification : Use HPLC-MS to rule out impurities influencing activity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects . Contradictions may arise from differences in assay sensitivity or compound stability .

What computational approaches predict the compound’s binding affinity to biological targets?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina models interactions with active sites, prioritizing hydrogen bonds with thiazole nitrogen and piperidine CH–π interactions .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity trends .

What strategies mitigate regioselectivity challenges during thiazole ring functionalization?

Advanced Research Question

- Directing Groups : Introduce temporary substituents (e.g., boronates) to steer electrophilic attacks .

- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating .

- Protection/Deprotection : Shield reactive sites (e.g., piperidine NH) before thiazole modification .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Humidity Control : Use desiccants to avoid hygroscopic decomposition .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS analysis .

What scale-up challenges arise in transitioning from lab to pilot-scale synthesis?

Advanced Research Question

- Exothermicity Management : Use jacketed reactors with controlled cooling to prevent runaway reactions .

- Solvent Recovery : Implement distillation systems for ethanol/toluene reuse .

- Purification : Replace column chromatography with recrystallization or centrifugal partitioning .

How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Advanced Research Question

- Analog Synthesis : Modify substituents on the piperidine (e.g., alkyl groups) and thiazole (e.g., halogens) .

- Activity Profiling : Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) .

- Data Integration : Use cheminformatics tools (e.g., MOE) to map substituent effects to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.